4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole
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Description
Scientific Research Applications
Corrosion Inhibition Compounds with sulfonyl and heterocyclic components have been studied for their corrosion inhibition properties. For instance, triazole derivatives have been shown to be very effective corrosion inhibitors for mild steel in acidic environments. The presence of sulfonyl and aromatic rings, similar to the compound , contributes to their high inhibition efficiency through adsorption onto the metal surface, following Langmuir's adsorption isotherm (Lagrenée et al., 2002).
Antimicrobial and Anticancer Activities Sulfone linked bis heterocycles have been synthesized and shown to possess antimicrobial and cytotoxic activities. These compounds, featuring sulfonyl and aromatic groups, display significant antibacterial activity against certain strains of bacteria and exhibit cytotoxic activity against lung carcinoma cells, suggesting potential in antimicrobial and cancer treatment research (Muralikrishna et al., 2012).
Synthesis of Heterocyclic Compounds Research into the synthesis of heterocyclic compounds, such as oxazoles, involves the use of sulfonyl groups for the creation of novel molecular structures with potential pharmacological applications. This indicates the role of similar compounds in the development of new synthetic routes for medicinal chemistry (Zyabrev et al., 2022).
Fluorescent Molecular Probes Certain diphenyloxazoles, incorporating sulfonyl groups, have been developed as fluorescent solvatochromic dyes. These compounds are utilized in creating sensitive molecular probes for biological studies, highlighting the applicability of such chemical structures in the development of advanced diagnostic tools (Diwu et al., 1997).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S2/c1-12(2)25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(3)5-7-14/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYFTMIEPMCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SC(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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